![molecular formula C13H10N2 B8556303 4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8556303.png)
4-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-phenyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
4-Phenyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values as low as 7 nM, indicating its potential as an anti-cancer agent .
Table 1: Inhibitory Activity of this compound Against FGFRs
Receptor | IC50 Value (nM) |
---|---|
FGFR1 | 7 |
FGFR2 | 9 |
FGFR3 | 25 |
FGFR4 | 712 |
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The compound also significantly reduces cell migration and invasion, highlighting its potential as a therapeutic agent in breast cancer treatment .
Case Study: Breast Cancer
A notable study evaluated the effects of this compound on breast cancer cell lines. The results indicated a marked decrease in cell viability and an increase in apoptotic markers when treated with varying concentrations of this compound. This suggests that the compound may serve as a lead for developing new anti-cancer therapies targeting FGFR signaling pathways .
Neuropharmacological Applications
Beyond oncology, this compound exhibits neuroprotective properties. Research indicates that derivatives of this compound can modulate neurotransmitter systems and possess anticonvulsant effects. The structural characteristics of pyrrolo[2,3-b]pyridine derivatives contribute to their interaction with various receptors in the central nervous system .
Table 2: Pharmacological Properties of Pyrrolo[2,3-b]pyridine Derivatives
Activity Type | Observed Effects |
---|---|
Anticonvulsant | Significant reduction in seizure activity |
Analgesic | Pain relief in animal models |
Anti-inflammatory | Decreased inflammatory markers in vivo |
Anticancer | Cytotoxicity against various cancer cell lines |
Future Directions and Research Opportunities
The ongoing research into the pharmacological properties of this compound suggests several avenues for future exploration:
- Optimization of Structure : Further studies focusing on modifying the chemical structure could enhance potency and selectivity against specific targets.
- Clinical Trials : Transitioning from preclinical to clinical trials will be crucial to assess safety and efficacy in humans.
- Combination Therapies : Investigating the synergistic effects of this compound with existing therapies could provide new strategies for treating resistant cancer types.
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-8-14-13-12(11)7-9-15-13/h1-9H,(H,14,15) |
InChI Key |
HZJDBCYRQSJNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.